2-氟-6-(四氢吡喃-4-氧基)吡啶-3-硼酸; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

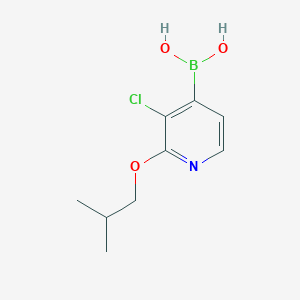

“2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid” is a chemical compound with the formula C10H13BFNO4 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid” is represented by the formula C10H13BFNO4 . The compound is a derivative of pyridine, which is a six-membered heterocyclic compound .Chemical Reactions Analysis

The compound is involved in cross-coupling reactions. The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a focus in this field . The topic encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .科学研究应用

杂芳族化合物的合成

- 铃木-宫浦交叉偶联方法:该化合物用于通过铃木-宫浦交叉偶联合成 3-(杂芳基)四氢吡唑并[3,4-c]吡啶,为引入不同的取代基提供了可能 (Kemmitt 等,2014)。

抗癌活性

- 氟取代苯并[b]吡喃的合成:该化合物在创建对人癌细胞系(如肺癌、乳腺癌和 CNS 癌)具有抗癌活性的衍生物中发挥作用 (Hammam 等,2005)。

表面活性剂中的自组装性质和形态

- 基于硼酸的两亲物:该化合物是合成基于硼酸的两亲物的基本组成部分,展示了在不同 pH 环境下和在碳水化合物的存在下独特的自组装性质和形态调节 (Maiti 等,2013)。

对 Eu(III) 和 Tb(III) 发射的敏化

- 三芳基硼功能化的二吡啶甲酸:其衍生物可以选择性地敏化 Eu(III) 和 Tb(III) 离子的发射,在发光应用中显示出潜力 (Park 等,2014)。

硼酸酯的合成和表征

- 分子碱受体分析:用于合成硼酸酯,分析其与吡啶、三乙胺和氟化物阴离子的相互作用,表明其在分子识别过程中的潜力 (Gómez-Jaimes 等,2014)。

大环化学

- 大环和二聚硼酸酯的合成:该化合物用于衍生大环化合物和二聚硼酸酯,展示了在有机金属化学和分子结构分析中的潜力 (Fárfan 等,1999)。

对医学上重要化合物的优化

- 高通量化学和规模化合成:在医学上重要化合物的优化合成中发挥作用,适用于高通量化学和大规模合成 (Bethel 等,2012)。

未来方向

The future directions in the field of boronic acid-based compounds involve the development of novel materials that show a longer lifetime and that can be easily recycled . These challenges are largely met by vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .

作用机制

Target of Action

Boronic acids, including pyridinylboronic acids, are known to be significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Mode of Action

Boronic acids are generally used in suzuki-miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . It involves the transmetalation of a boron compound (the boronic acid) to a metal (palladium), followed by a reductive elimination process, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions can lead to the formation of biaryl compounds, which are prevalent structures in various natural products and pharmaceuticals .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic esters can influence their pharmacological properties .

Result of Action

The result of the suzuki-miyaura cross-coupling reaction is the formation of a new carbon-carbon bond, which can lead to the synthesis of various biologically active compounds .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For instance, the pH can strongly influence the rate of hydrolysis of boronic esters . Additionally, the reaction could be catalyzed by ethers .

属性

IUPAC Name |

[2-fluoro-6-(oxan-4-yloxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO4/c12-10-8(11(14)15)1-2-9(13-10)17-7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVFTUSDJCHIGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OC2CCOCC2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)